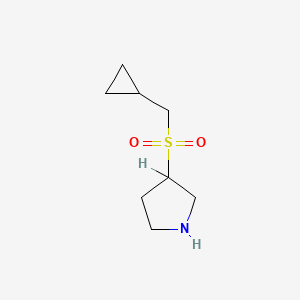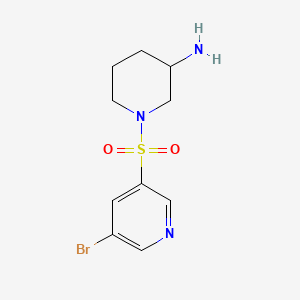
16β-Hydroxymestanolone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
16β-Hydroxymestanolone, also known as Androstan-3-one, 16,17-dihydroxy-17-methyl-, (5α,16β,17β)-, is a synthetic anabolic-androgenic steroid (AAS) and derivative of dihydrotestosterone (DHT). It has a molecular formula of C20H32O3 .
Physical and Chemical Properties Analysis
This compound has a predicted density of 1.132±0.06 g/cm3, a melting point of 185-186 °C, and a boiling point of 436.6±45.0 °C . Its pKa is predicted to be 14.62±0.70 .Scientific Research Applications
Forensic Applications in Equine Sports
Research has shown that 16β-Hydroxymestanolone can be effectively used in the field of forensic science, particularly in horse racing. An enzyme-linked immunosorbent assay (ELISA) was developed to detect 17α-alkyl anabolic steroid metabolites in equine urine, leveraging this compound. This approach offers a valuable forensic tool for identifying misuse of a range of anabolic steroids in horse racing (Hungerford et al., 2005).
Therapeutic Applications and Clinical Research
In the context of clinical applications and research, this compound has been part of the synthesis and evaluation process in the development of certain therapeutic drugs. For instance, its role in the synthesis of oleandrigenin derivatives, which are evaluated for cytotoxic and Na+/K+-ATP-ase inhibitory activities, indicates its potential in medicinal chemistry and drug development (Michalak et al., 2019).
Research in Endocrinology and Hormonal Studies
This compound has also been part of endocrinological research, particularly in the study of hydroxysteroid dehydrogenases. Its presence in studies focusing on enzyme activity in various tissues highlights its importance in understanding steroid metabolism and hormonal regulation (Gustafsson & Ingelman-Sundberg, 1974).
Steroid Metabolism and Genotoxicity Research
Additionally, this compound appears in studies exploring the genotoxicity and metabolic pathways of synthetic steroids. Such research is crucial for assessing the safety and potential risks associated with the use of synthetic steroids in various applications, including medical and non-medical uses (Richold, 2004).
Properties
CAS No. |
863760-64-9 |
|---|---|
Molecular Formula |
C20H32O3 |
Molecular Weight |
320.473 |
IUPAC Name |
(5S,8R,9S,10S,13S,14S,16S,17R)-16,17-dihydroxy-10,13,17-trimethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C20H32O3/c1-18-8-6-13(21)10-12(18)4-5-14-15(18)7-9-19(2)16(14)11-17(22)20(19,3)23/h12,14-17,22-23H,4-11H2,1-3H3/t12-,14+,15-,16-,17-,18-,19-,20-/m0/s1 |
InChI Key |
OBKVZZHDVGERDI-GWILNZDISA-N |
SMILES |
CC12CCC(=O)CC1CCC3C2CCC4(C3CC(C4(C)O)O)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




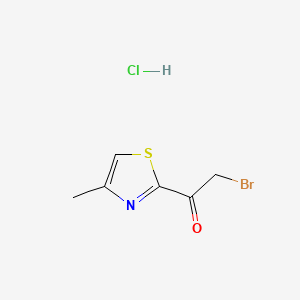
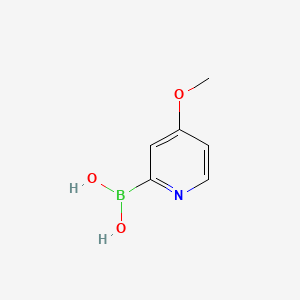
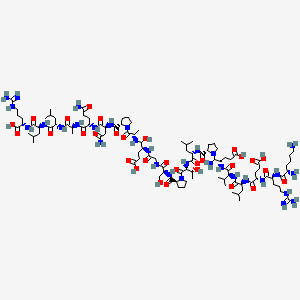
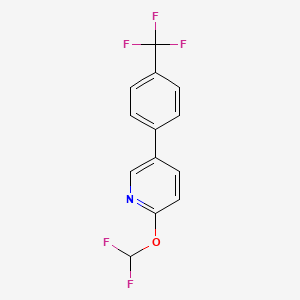

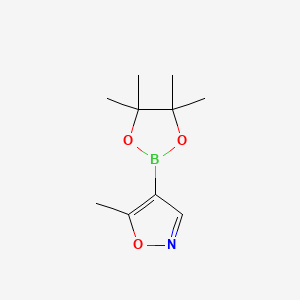
![2-Methyl-2-[2-(trifluoromethyl)phenyl]-propanoic acid](/img/structure/B594262.png)


